Chininethylcarbonat

Übersicht

Beschreibung

Chininäthylkarbonat ist ein Derivat von Chinin, einem Alkaloid, das aus der Rinde des Chinarindenbaums gewonnen wird. Chinin hat aufgrund seiner antimalariellen Eigenschaften eine historische Bedeutung.

Wissenschaftliche Forschungsanwendungen

Chininäthylkarbonat hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Reagenz in der organischen Synthese und als chirales Hilfsmittel in der asymmetrischen Synthese verwendet.

Biologie: Studien zu seinen potenziellen antimalariellen und antimikrobiellen Eigenschaften.

Medizin: Untersucht für seinen potenziellen Einsatz bei der Behandlung von Malaria und anderen parasitären Infektionen.

Industrie: Wird bei der Herstellung von Arzneimitteln und als Aromastoff in der Lebensmittel- und Getränkeindustrie verwendet

5. Wirkmechanismus

Der Wirkmechanismus von Chininäthylkarbonat ähnelt dem von Chinin. Es wird angenommen, dass es die Fähigkeit des Parasiten beeinträchtigt, Hämoglobin abzubauen und zu verdauen, wodurch sein Wachstum und seine Vermehrung gehemmt werden. Chininäthylkarbonat kann auch die Nukleinsäure- und Proteinsynthese im Parasiten hemmen, was zu seinen antimalariellen Wirkungen beiträgt .

Ähnliche Verbindungen:

Chinin: Die Stammverbindung, die wegen ihrer antimalariellen Eigenschaften weit verbreitet ist.

Chinidin: Ein Stereoisomer von Chinin, das als Antiarrhythmikum verwendet wird.

Chloroquin: Ein synthetisches Derivat von Chinin, das als Antimalariamittel verwendet wird.

Hydroxychloroquin: Ein Derivat von Chloroquin, das zur Behandlung von Malaria und Autoimmunerkrankungen eingesetzt wird

Einzigartigkeit: Chininäthylkarbonat ist aufgrund seiner geruchs- und geschmacksneutralen Eigenschaften einzigartig, wodurch es für den Einsatz in Lebensmitteln und Getränken geeignet ist. Darüber hinaus unterstreicht sein potenzieller Einsatz zur Behandlung von resistenten Malariastämmen seine Bedeutung in der medizinischen Forschung .

Wirkmechanismus

Target of Action

Quinine, the active ingredient in quinine ethylcarbonate, primarily targets the malaria parasite Plasmodium falciparum . It acts as a blood schizonticide, meaning it targets the asexual, erythrocytic forms of the parasite .

Mode of Action

Specifically, these drugs interfere with the parasite’s ability to break down and digest hemoglobin . Quinine also inhibits nucleic acid and protein synthesis, and glycolysis in P. falciparum .

Biochemical Pathways

Quinine affects the biochemical pathways of the malaria parasite. It inhibits the uptake of precursors necessary for the parasite’s DNA, RNA, and protein synthesis . This disruption of the parasite’s biochemical pathways leads to its death .

Pharmacokinetics

Quinine is readily absorbed, mainly from the upper small intestine . It has a protein binding of 70-95% and an elimination half-life of 8-14 hours in adults . The pharmacokinetics of quinine suggest that it follows linear kinetics in the dose range of 250–1000 mg . These properties impact the bioavailability of quinine, influencing its therapeutic effectiveness.

Result of Action

The result of quinine’s action is the death of the malaria parasite, leading to the clearance of the parasite from the bloodstream. This results in the alleviation of malaria symptoms and, ultimately, recovery from the disease .

Action Environment

The action of quinine can be influenced by various environmental factors. For instance, the tastelessness of quinine ethylcarbonate compared to other quinine compounds may affect its oral intake and thus its bioavailability . Additionally, the presence of other substances in the environment, such as food or other drugs, can affect the absorption and metabolism of quinine .

Biochemische Analyse

Biochemical Properties

Quinine ethylcarbonate plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with DNA-dependent DNA polymerase I and RNA polymerase, inhibiting their reactions with calf thymus DNA as the template and enzymes isolated from Escherichia coli . Additionally, quinine ethylcarbonate has been shown to enhance adipogenesis through the activation of the extracellular-signal-regulated kinase and ribosomal protein S6 signaling pathways . These interactions highlight the compound’s potential in regulating cellular processes and metabolic pathways.

Cellular Effects

Quinine ethylcarbonate exerts various effects on different types of cells and cellular processes. It has been observed to enhance the apoptotic and antiproliferative effects of vitamin D3 analogs in breast cancer cell lines, including MCF7, T-47D, SKBR3, and BT474 . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, quinine ethylcarbonate has been shown to regulate adipogenesis by activating the extracellular-signal-regulated kinase and ribosomal protein S6 signaling pathways . These effects demonstrate the compound’s potential in modulating cellular functions and metabolic processes.

Molecular Mechanism

The molecular mechanism of quinine ethylcarbonate involves its interactions with various biomolecules, including enzymes and proteins. This compound inhibits the DNA-dependent DNA polymerase I and RNA polymerase reactions with calf thymus DNA as the template and enzymes isolated from Escherichia coli . Additionally, quinine ethylcarbonate enhances adipogenesis through the activation of the extracellular-signal-regulated kinase and ribosomal protein S6 signaling pathways . These interactions highlight the compound’s ability to modulate cellular processes at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of quinine ethylcarbonate have been observed to change over time. Studies have shown that this compound can cause a temporary disruption of outer hair cell function, which can be used to examine the role of outer hair cells in auditory perception . Additionally, quinine ethylcarbonate has been shown to have long-term effects on cellular function, including its ability to enhance adipogenesis through the activation of the extracellular-signal-regulated kinase and ribosomal protein S6 signaling pathways . These findings suggest that the compound’s effects can vary depending on the duration of exposure and the specific cellular processes being studied.

Dosage Effects in Animal Models

The effects of quinine ethylcarbonate vary with different dosages in animal models. Behavioral analyses of quinine processing in choice, feeding, and learning of larval Drosophila have shown that higher concentrations of quinine are required to suppress feeding compared to those needed for internal reinforcement . Additionally, quinine ethylcarbonate has been shown to enhance adipogenesis in a dose-dependent manner without affecting lipolysis . These findings indicate that the compound’s effects can vary depending on the dosage and the specific biological processes being studied.

Metabolic Pathways

Quinine ethylcarbonate is involved in various metabolic pathways, including those related to its role as a metabolite. This compound is classified as a cinchona alkaloid and is involved in the regulation of adipogenesis through the activation of the extracellular-signal-regulated kinase and ribosomal protein S6 signaling pathways . Additionally, quinine ethylcarbonate interacts with enzymes such as DNA-dependent DNA polymerase I and RNA polymerase, inhibiting their reactions with calf thymus DNA as the template and enzymes isolated from Escherichia coli . These interactions highlight the compound’s involvement in regulating metabolic processes and enzyme activities.

Transport and Distribution

Quinine ethylcarbonate is transported and distributed within cells and tissues through various mechanisms. This compound has been shown to promote efficient intracellular DNA delivery and illuminate a protein-induced unpackaging mechanism . Additionally, quinine ethylcarbonate is involved in the regulation of adipogenesis through the activation of the extracellular-signal-regulated kinase and ribosomal protein S6 signaling pathways . These findings suggest that the compound’s transport and distribution within cells and tissues are influenced by its interactions with specific biomolecules and signaling pathways.

Subcellular Localization

The subcellular localization of quinine ethylcarbonate plays a crucial role in its activity and function. This compound has been shown to enhance adipogenesis through the activation of the extracellular-signal-regulated kinase and ribosomal protein S6 signaling pathways . Additionally, quinine ethylcarbonate promotes efficient intracellular DNA delivery and illuminates a protein-induced unpackaging mechanism . These findings suggest that the compound’s subcellular localization is influenced by its interactions with specific biomolecules and signaling pathways, which in turn affect its activity and function.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Chininäthylkarbonat beinhaltet typischerweise die Reaktion von Chinin mit Ethylchlorformiat. Die Reaktion wird in Gegenwart einer Base wie Pyridin durchgeführt, die als Katalysator fungiert. Die Reaktion verläuft wie folgt:

[ \text{Chinin} + \text{Ethylchlorformiat} \rightarrow \text{Chininäthylkarbonat} + \text{Salzsäure} ]

Die Reaktion wird normalerweise bei Raumtemperatur durchgeführt und erfordert eine sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten .

Industrielle Produktionsmethoden: Die industrielle Produktion von Chininäthylkarbonat beinhaltet die großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie oben beschrieben. Der Prozess ist auf Effizienz und Wirtschaftlichkeit optimiert, wobei häufig kontinuierliche Durchflussreaktoren und automatisierte Systeme eingesetzt werden, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten .

Analyse Chemischer Reaktionen

Reaktionstypen: Chininäthylkarbonat unterliegt verschiedenen chemischen Reaktionen, darunter:

Hydrolyse: In Gegenwart von Wasser kann Chininäthylkarbonat zu Chinin und Ethylcarbonat hydrolysieren.

Oxidation: Chininäthylkarbonat kann zu Chinin-N-oxid oxidiert werden.

Substitution: Die Ethylcarbonatgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Hydrolyse: Wasser oder wässrige Säure-/Basenlösungen.

Oxidation: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.

Substitution: Nukleophile wie Amine oder Alkohole.

Hauptprodukte, die gebildet werden:

Hydrolyse: Chinin und Ethylcarbonat.

Oxidation: Chinin-N-oxid.

Substitution: Verschiedene Chinin-Derivate, abhängig vom verwendeten Substituenten.

Vergleich Mit ähnlichen Verbindungen

Quinine: The parent compound, widely used for its antimalarial properties.

Quinidine: A stereoisomer of quinine, used as an antiarrhythmic agent.

Chloroquine: A synthetic derivative of quinine, used as an antimalarial drug.

Hydroxychloroquine: A derivative of chloroquine, used to treat malaria and autoimmune diseases

Uniqueness: Quinine ethyl carbonate is unique due to its odorless and tasteless properties, making it suitable for use in food and beverage applications. Additionally, its potential for use in treating drug-resistant malaria strains highlights its importance in medical research .

Biologische Aktivität

Euquinine, also known as quinine ethyl carbonate, is a derivative of quinine that has garnered attention for its biological activities, particularly in the context of antimalarial effects and its potential therapeutic applications. This article provides a detailed exploration of the biological activity of euquinine, supported by data tables, case studies, and research findings.

Overview of Euquinine

Euquinine is characterized as an odorless salt and serves as a substitute for traditional quinine. Its primary application lies in the treatment of malaria, specifically targeting the Plasmodium falciparum parasite. The compound's efficacy in combating malaria has made it a subject of interest in pharmacological research.

Antimalarial Activity

Mechanism of Action:

Euquinine exhibits antimalarial activity through its interaction with the Plasmodium falciparum parasite. Studies indicate that it disrupts the parasite's ability to metabolize hemoglobin, leading to its death. The compound's structure enhances its transport to the food vacuole of the parasite, which is crucial for its efficacy.

Research Findings:

A study highlighted that euquinine demonstrates significant activity against Plasmodium falciparum, with particular effectiveness noted in multidrug-resistant strains. This positions euquinine as a valuable agent in the ongoing battle against malaria, especially in regions where traditional treatments have failed due to resistance issues .

Case Study: Efficacy in Muscle Cramps

A clinical trial involving older adults examined the efficacy of quinine (and by extension, euquinine) for treating muscle cramps. The study employed an N-of-1 trial design with 13 participants who had a history of muscle cramps. Results indicated that three participants experienced significant benefits from quinine treatment, while others showed varying degrees of response . This underscores the potential for euquinine not only as an antimalarial agent but also for symptomatic relief in other conditions.

Side Effects and Safety Profile

While euquinine is effective, its use is not without risks. Research has shown an association between quinine exposure and acute kidney injury (AKI) in older adults. A retrospective study involving over 12,000 individuals found that those receiving quinine prescriptions had an increased risk of developing AKI . Such findings necessitate careful consideration and monitoring when prescribing euquinine, particularly in vulnerable populations.

Comparative Biological Activity

The following table summarizes the biological activities associated with euquinine and related compounds:

Eigenschaften

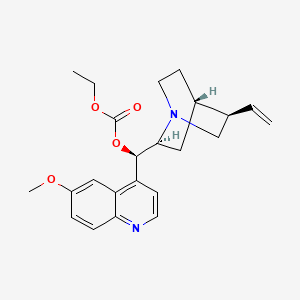

IUPAC Name |

[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] ethyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O4/c1-4-15-14-25-11-9-16(15)12-21(25)22(29-23(26)28-5-2)18-8-10-24-20-7-6-17(27-3)13-19(18)20/h4,6-8,10,13,15-16,21-22H,1,5,9,11-12,14H2,2-3H3/t15-,16-,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSBRKSWSLRQPJW-WWLNLUSPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC(C1CC2CCN1CC2C=C)C3=C4C=C(C=CC4=NC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)O[C@@H]([C@@H]1C[C@@H]2CCN1C[C@@H]2C=C)C3=C4C=C(C=CC4=NC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045965 | |

| Record name | Quinine ethyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83-75-0 | |

| Record name | Euquinine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinine ethylcarbonate [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinine ethyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl quinine carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.364 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUININE ETHYLCARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2V8911157 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common analytical methods used to determine Quinine ethylcarbonate in pharmaceutical preparations?

A1: Two primary methods have been explored for determining Quinine ethylcarbonate content:

Q2: Has the mutagenicity of Quinine ethylcarbonate been investigated?

A3: Research has explored the mutagenicity of quinoline and its derivatives, including Quinine ethylcarbonate, using microbial testing methods. [] Although specific outcomes are not detailed in the abstracts provided, this research highlights the efforts made to understand the compound's potential mutagenic effects.

Q3: Were there any studies on the therapeutic value of Quinine ethylcarbonate?

A4: Yes, historical studies explored the therapeutic value of Quinine ethylcarbonate, particularly in the context of malaria treatment. [] While the provided abstract does not delve into specific findings, it highlights the historical interest in this compound's medicinal properties.

Q4: How does the concept of tastelessness apply to Quinine ethylcarbonate?

A5: Research suggests that "tastelessness," often associated with Quinine ethylcarbonate, is a poorly defined concept. [] This highlights the need for more precise terminology and standardized methods for evaluating taste perception related to pharmaceutical compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.